![molecular formula C11H13BrClN B1408423 N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine CAS No. 1599911-00-8](/img/structure/B1408423.png)
N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine
Übersicht
Beschreibung
“N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine” is a compound that contains a cyclobutanamine group attached to a bromo-chloro phenyl group. The bromo-chloro phenyl group is a common motif in medicinal chemistry due to its ability to interact with various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would consist of a four-membered cyclobutanamine ring attached to a phenyl ring substituted with bromine and chlorine atoms. The exact spatial arrangement would depend on the specific synthesis conditions and the stereochemistry of the starting materials .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the bromine and chlorine atoms would likely make the compound relatively heavy and possibly quite reactive .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of New Compounds : The chemical compound of interest is involved in the synthesis of novel biological agents, as seen in the synthesis of new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. These compounds have been synthesized and evaluated for antimicrobial activities, showing significant inhibition on bacterial and fungal growth (Akbari et al., 2008).
Crystal Structure Determination : The structure of related compounds, such as 1-[4-(3-{[5-(4-Chlorophenyl)furan-2-yl]methylideneamino}-2,5-dioxoimidazolidin-1-yl)butyl]-4-methylpiperazine-1,4-diium dichloride hemihydrate, has been determined using X-ray crystallography. This provides valuable insight into the molecular structure of these complex compounds (Liang et al., 2011).
Chemical Properties and Reactions
Reaction Mechanisms : Studies on methylene analogs of cyclobutenedione, which include compounds with similar structures, reveal insights into their reaction mechanisms. This is crucial for understanding how these compounds interact in various chemical processes (Toda & Takehira, 1972).
Photodimerization Process : Research on compounds like 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane, which may share structural similarities, sheds light on the photodimerization process, a significant chemical reaction for these types of compounds (Busetti et al., 1980).
Biomedical and Environmental Applications
Tryptophan Metabolism Interference : Myclobutanil, a compound structurally related, has been studied for its enantioselective metabolism and interference with tryptophan metabolism in rat hepatocytes. This research provides insights into the biomedical applications and potential toxicity mechanisms of these compounds (Wang et al., 2015).
Copper Corrosion Inhibition : Studies on myclobutanil, 1-(4-Chlorophenyl)-2-(hydro-1,2,4-triazole-1-methyl)-amylcyanide, demonstrate its use as a corrosion inhibitor for copper, especially in acidic solutions. Such research indicates potential industrial applications in metal preservation (Wu et al., 2019).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more information, it’s not possible to provide a detailed analysis of its mechanism of action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN/c12-9-5-4-8(11(13)6-9)7-14-10-2-1-3-10/h4-6,10,14H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBGVSMYYDMTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



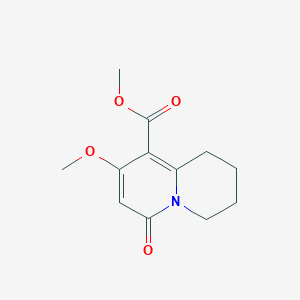
![Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate](/img/structure/B1408342.png)
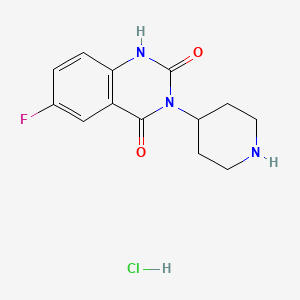
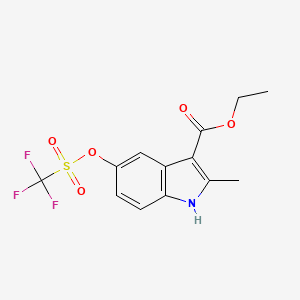
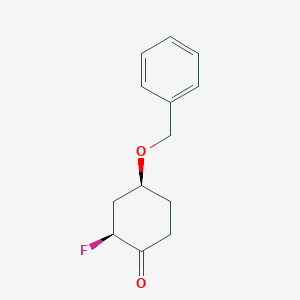
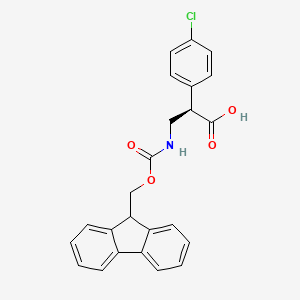


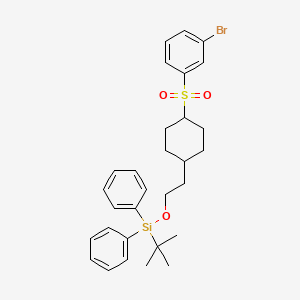
![1-(Bromomethyl)bicyclo[1.1.1]pentane](/img/structure/B1408358.png)

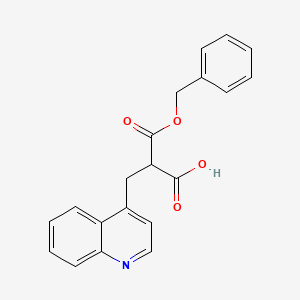
![Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408362.png)
![tert-butyl N-{1-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyrrolidin-3-yl}carbamate](/img/structure/B1408363.png)